molecular formula C13H19NO2 B1388786 3-(4-Ethoxyphenoxy)piperidine CAS No. 902837-36-9

3-(4-Ethoxyphenoxy)piperidine

Cat. No.: B1388786
CAS No.: 902837-36-9
M. Wt: 221.29 g/mol
InChI Key: FHQAQESFJQHBCG-UHFFFAOYSA-N
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Description

Historical Context of Piperidine (B6355638) Derivatives in Medicinal Chemistry

The history of piperidine is intrinsically linked to the study of natural products. The compound was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours. Both chemists obtained piperidine from the reaction of piperine (B192125), the alkaloid responsible for the pungency of black pepper (Piper nigrum), with nitric acid. This discovery marked the entry of the piperidine nucleus into the realm of chemical investigation.

For many decades that followed, the piperidine structure was primarily recognized as a core component of numerous alkaloids with potent physiological effects. These include coniine from poison hemlock, lobeline (B1674988) from Indian tobacco, and anabasine (B190304) from tree tobacco. The profound biological activities of these natural piperidine derivatives spurred early interest in their chemical structures and potential medicinal applications. However, it was in the latter half of the 20th century that the systematic exploration of synthetic piperidine derivatives began to flourish in medicinal chemistry. Researchers started to appreciate that the piperidine ring was not just a component of complex natural toxins but a versatile and valuable building block for creating new drugs. The study of its stereochemistry, in particular, became a topic of intense interest, as the spatial arrangement of substituents on the chiral piperidine ring was found to be critical for biological activity and target selectivity.

Significance of the Piperidine Scaffold in Drug Discovery

The piperidine scaffold is one of the most frequently encountered heterocycles in U.S. FDA-approved pharmaceuticals, a testament to its importance in drug design. researchgate.netnih.gov Its prevalence is due to a combination of beneficial properties that chemists can leverage to create effective and safe medicines. The integration of a piperidine ring into a molecule can significantly influence its pharmacokinetic and pharmacodynamic profiles. acs.org

Key advantages of using the piperidine scaffold include:

Enhanced Biological Activity and Selectivity: The three-dimensional structure of the piperidine ring allows for precise orientation of functional groups, enabling them to fit optimally into the binding pockets of biological targets like enzymes and receptors. This can lead to enhanced potency and selectivity for the intended target over off-targets. nih.govscispace.com

Improved Pharmacokinetic Properties: The piperidine moiety can enhance a molecule's metabolic stability and improve its absorption and distribution characteristics within the body. acs.org It can increase membrane permeability, a crucial factor for oral bioavailability. acs.org

Versatile Synthetic Handle: The piperidine ring is synthetically accessible and can be readily modified, allowing for the creation of large libraries of compounds for screening and structure-activity relationship (SAR) studies.

The therapeutic applications of piperidine-containing drugs are exceptionally broad, highlighting the scaffold's versatility.

Therapeutic AreaExamples of Pharmacological Activity
Central Nervous System (CNS)Antipsychotic, Analgesic, Antidepressant, Anti-Alzheimer agents
OncologyAnticancer, Antitumor
Infectious DiseasesAntiviral, Antimicrobial, Antifungal, Antimalarial
CardiovascularAntihypertensive, Anticoagulant
Immunology & InflammationAnti-inflammatory, Antihistamine, CCR2 Antagonists nih.gov

Overview of 3-(4-Ethoxyphenoxy)piperidine as a Research Target

The compound this compound is a specific derivative within the vast chemical space of piperidine-based structures. While extensive, publicly available research focusing directly on the biological activity of this exact molecule is limited, its structure places it within the class of aryloxypiperidines, which have attracted considerable interest in medicinal chemistry. Its availability as a research chemical from suppliers confirms its use in chemical synthesis and investigation.

IdentifierValue
Chemical NameThis compound
CAS Number946714-47-2
Molecular Weight221.3 g/mol

The research interest in structurally related compounds provides a context for the potential applications of this compound. For instance, studies on positional isomers and similar analogs have been pursued, particularly in the area of CNS disorders. Research into 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives has identified potential antidepressant activity. Current time information in Bangalore, IN. This suggests that the combination of a piperidine ring with an ethoxyphenoxy moiety is a recognized pharmacophore for interacting with neurological targets.

Furthermore, broader studies on phenoxyalkyl piperidine derivatives have explored their utility as ligands for various receptors. For example, a series of tert-amylphenoxyalkyl piperidines were synthesized and evaluated as potent histamine (B1213489) H3 receptor (H3R) antagonists, a target for neurological and cognitive disorders. scispace.com Some of these compounds also exhibited anticonvulsant activity. scispace.com The general structure of a phenoxy group linked to a piperidine ring is therefore a recurring theme in the search for new CNS-active agents.

Given this context, this compound is best characterized as a research chemical and a building block. Its value may lie in its use as a core structure for the synthesis of more complex molecules or as a tool compound for screening in various biological assays, particularly those related to neuroscience drug discovery. The specific placement of the ethoxy group at the 4-position of the phenyl ring, combined with the 3-position linkage to the piperidine, offers a distinct spatial arrangement of atoms that could confer unique selectivity and activity at biological targets compared to its other isomers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

902837-36-9

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

3-(2-ethoxyphenoxy)piperidine

InChI

InChI=1S/C13H19NO2/c1-2-15-12-7-3-4-8-13(12)16-11-6-5-9-14-10-11/h3-4,7-8,11,14H,2,5-6,9-10H2,1H3

InChI Key

FHQAQESFJQHBCG-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)OC2CCCNC2

Canonical SMILES

CCOC1=CC=CC=C1OC2CCCNC2

Origin of Product

United States

Synthetic Methodologies for 3 4 Ethoxyphenoxy Piperidine and Analogues

Strategies for Piperidine (B6355638) Ring Formation

The construction of the piperidine ring is a cornerstone of many synthetic routes targeting a wide array of biologically active molecules. The following subsections outline key strategies for forming this critical heterocyclic core.

N-Heterocyclization Reactions

N-heterocyclization reactions provide a direct and atom-economical approach to the synthesis of piperidines. These reactions typically involve the formation of a nitrogen-containing ring from an acyclic precursor containing both a nitrogen atom and a suitable electrophilic or nucleophilic partner.

One prominent method is the iridium-catalyzed N-heterocyclization of primary amines with diols. uno.eduorganic-chemistry.orgorgsyn.org This process is environmentally benign as it produces water as the only byproduct. orgsyn.org A variety of five-, six-, and seven-membered cyclic amines can be synthesized in good to excellent yields using a Cp*Ir complex as the catalyst. organic-chemistry.org The reaction generally proceeds under relatively mild conditions, such as refluxing in toluene. orgsyn.org

Table 1: Examples of Iridium-Catalyzed N-Heterocyclization

Amine Diol Catalyst Product Yield Reference
Benzylamine 1,5-Pentanediol [Cp*IrCl₂]₂ N-Benzylpiperidine 81-82% orgsyn.org
Aniline 1,5-Pentanediol [Cp*IrCl₂]₂ N-Phenylpiperidine 95% orgsyn.org
Benzylamine Diethylene glycol [Cp*IrCl₂]₂ N-Benzylmorpholine 99% orgsyn.org

Another approach involves the one-pot chlorination of amino alcohols using thionyl chloride (SOCl₂), which facilitates subsequent cyclization to form the piperidine ring. This method avoids the traditional multi-step sequence of N-protection, O-activation, cyclization, and deprotection. organic-chemistry.org

Cyclocondensation Approaches

Cyclocondensation reactions assemble the piperidine ring by forming two or more bonds in a single step, often from multiple components. These methods are valued for their efficiency in rapidly building molecular complexity.

An example is the iridium-catalyzed cyclocondensation of amino alcohols and aldehydes. nih.govnortheastern.edu This reaction proceeds through an intramolecular allylic substitution of an enamine intermediate, followed by an in situ reduction to yield 3,4-disubstituted piperidines with high enantiospecificity and good diastereoselectivity. nih.govnortheastern.edu Another strategy involves a one-pot cyclocondensation of piperidines with arylaldehydes controlled by Amberlyst 15, a solid acid catalyst, to produce 3,5-diarylmethylpyridines. acs.org

Microwave-assisted cyclocondensation of alkyl dihalides with primary amines in an alkaline aqueous medium also provides an efficient route to nitrogen-containing heterocycles. organic-chemistry.org

Radical Cyclization Techniques

Radical cyclization offers a powerful method for constructing piperidine rings, particularly for accessing substituted derivatives. These reactions proceed through radical intermediates and are often initiated by radical initiators or photoredox catalysis.

A notable approach involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. organic-chemistry.orgorganic-chemistry.orgacs.org The diastereoselectivity of this reaction is highly dependent on the radical mediator. While tributyltin hydride (TBTH) typically yields trans piperidines with moderate diastereoselectivity, the use of tris(trimethylsilyl)silane (B43935) (TTMSS) can significantly enhance the diastereomeric ratio up to 99:1. organic-chemistry.orgacs.org This improvement is attributed to a cascade process involving the selective rearrangement of the minor stereoisomer. organic-chemistry.orgacs.org

Photoredox catalysis has also been employed for the synthesis of spirocyclic piperidines from linear aryl halide precursors. nih.gov This method uses a strongly reducing organic photoredox catalyst and a trialkylamine to generate aryl radicals, which undergo regioselective cyclization. nih.gov

Intramolecular Cyclization Pathways

Intramolecular cyclization is a broad and versatile strategy for piperidine synthesis, where a pre-functionalized linear substrate undergoes ring closure. mdpi.com This can involve the formation of either a C-N or a C-C bond to complete the heterocyclic ring. mdpi.com

Various reactions fall under this category, including:

Intramolecular aza-Michael reactions: This approach has been used for the enantioselective synthesis of protected 2,5- and 2,5,5-substituted piperidines using an organocatalyst. nih.gov

Metal-catalyzed cyclizations: Palladium and nickel catalysts are frequently used to facilitate intramolecular hydroalkenylation of 1,6-ene-dienes and other related cyclizations. nih.gov For example, a nickel-catalyzed intramolecular Alder-ene reaction of 1,7-dienes provides access to piperidines with high diastereo- and enantioselectivities. mdpi.com

Reductive cyclization: The diastereoselective reductive cyclization of amino acetals, prepared via a nitro-Mannich reaction, can be used to control the stereochemistry of the resulting piperidines. nih.gov

Copper-promoted carboamination: This method allows for the formation of N-functionalized piperidines from γ- and δ-alkenyl N-arylsulfonamides through an oxidative cyclization process. nih.gov

Stereoselective Synthesis of Piperidine Cores

The control of stereochemistry is crucial in the synthesis of many biologically active piperidine-containing compounds. Several stereoselective methods have been developed to produce enantiomerically enriched piperidine derivatives. researchgate.net

A concise and highly diastereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines has been achieved through a phosphite-driven cyclodehydration. beilstein-journals.org This strategy allows for a stereodivergent approach, yielding both stereoisomers with high diastereomeric ratios. beilstein-journals.org

Iridium-catalyzed cyclocondensation of amino alcohols with aldehydes also provides a modular and highly enantiospecific route to 3,4-disubstituted piperidines. nih.govnortheastern.edu Furthermore, stereoselective three-component vinylogous Mannich-type reactions have been employed for the asymmetric synthesis of natural alkaloids containing a polysubstituted piperidine core. rsc.org

Synthesis of the 4-Ethoxyphenoxy Moiety

The 4-ethoxyphenoxy group is typically introduced through a Williamson ether synthesis or a related nucleophilic aromatic substitution reaction. The synthesis generally involves the reaction of 4-ethoxyphenol (B1293792) with a suitable electrophile.

For the synthesis of 3-(4-ethoxyphenoxy)piperidine, a common strategy would involve the reaction of a protected 3-hydroxypiperidine (B146073) with 4-ethoxyphenol under conditions that promote ether formation. Alternatively, the 4-ethoxyphenoxy group can be coupled to a precursor that is later used to construct the piperidine ring. For instance, in the synthesis of related compounds, 4-ethoxyphenol has been reacted with an appropriate acylating agent to form an intermediate that is subsequently coupled with another fragment.

The synthesis of the 4-ethoxyphenoxy moiety itself starts from 4-ethoxyphenol, which can be prepared by the ethylation of hydroquinone (B1673460).

Etherification Reactions for Ethoxyphenoxy Group Introduction

The formation of the ethoxyphenoxy group is a critical preliminary step. A common method for preparing phenolic ethers is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. In the context of 4-ethoxyphenol, this would typically involve the reaction of hydroquinone with an ethylating agent.

Another approach is the etherification of phenols using alcohols in the presence of an acid catalyst. core.ac.uk For instance, 4-methoxyphenol (B1676288) can be synthesized by reacting hydroquinone with methanol (B129727) in the presence of a solid acid catalyst like silica-alumina. core.ac.uk Similar principles can be applied for the synthesis of 4-ethoxyphenol using ethanol. The reaction of hydroquinone and benzoquinone with methanol in the presence of sulfuric acid has also been reported for the synthesis of 4-methoxyphenol. core.ac.uk

Esterification reactions also present a viable route for creating derivatives of 4-ethoxyphenol. gcsu.edu For example, the esterification of 4-ethoxyphenol with phenylacetic acid using a heterogeneous acid catalyst like Amberlyst-15 can be performed under solvent-free conditions. gcsu.edu This method aligns with green chemistry principles by minimizing waste. gcsu.edu

Table 1: Comparison of Preparation Methods for 4-Ethoxyphenol Derivatives
MethodReagentsConditionsAdvantagesYields
Williamson Ether SynthesisHydroquinone, Ethylating Agent (e.g., Diethyl sulfate), BaseWeak aqueous alkaline solutionEstablished and widely used method.Data not available
Acid-Catalyzed EtherificationHydroquinone, Ethanol, Solid Acid Catalyst (e.g., Silica-alumina)Flow reactor, 200-350°C, 0.5-10 MPa pressureContinuous process suitable for large-scale production.High yields reported for analogous reactions. core.ac.uk
Esterification4-Ethoxyphenol, Phenylacetic acid, Heterogeneous Acid Catalyst (e.g., Amberlyst-15)Solvent-free, refluxEnvironmentally friendly ("green") method. gcsu.eduData not available

Coupling Reactions for Aromatic Ether Linkage Formation

The formation of the aryl ether bond between the piperidine and phenoxy moieties is often achieved through transition metal-catalyzed coupling reactions. The Ullmann condensation and the Buchwald-Hartwig amination are two prominent examples. tandfonline.com

The Ullmann condensation is a copper-catalyzed reaction that converts aryl halides to aryl ethers, among other products. wikipedia.org Traditionally, this reaction requires high temperatures and polar solvents. wikipedia.org However, modern iterations utilize soluble copper catalysts supported by ligands, which can improve reaction conditions. wikipedia.org The mechanism generally involves the formation of a copper(I) alkoxide which then reacts with the aryl halide. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for forming C-N bonds and, by extension, can be adapted for C-O bond formation to create aryl ethers. researchgate.net This reaction typically employs a palladium catalyst with a suitable ligand and a base. tandfonline.comresearchgate.net While broadly applied for N-arylation, the principles can be extended to O-arylation. tandfonline.com

Table 2: Key Coupling Reactions for Aryl Ether Formation
ReactionCatalystTypical ReactantsGeneral Conditions
Ullmann CondensationCopper (metal or salts) wikipedia.orgAryl halide, Alcohol/Phenol (B47542)High temperatures, polar solvents (traditional); Milder conditions with modern catalysts wikipedia.org
Buchwald-Hartwig Amination (adapted for O-arylation)Palladium complex with ligands (e.g., BINAP) tandfonline.comworktribe.comAryl halide/triflate, Alcohol/PhenolBase (e.g., NaOtBu, Cs2CO3), inert atmosphere tandfonline.comworktribe.com

Integration of Piperidine and Ethoxyphenoxy Components

The final assembly of this compound requires strategies to link the two key fragments at the 3-position of the piperidine ring.

Linker Strategies for 3-Position Substitution

Attaching a substituent to the 3-position of a piperidine ring can be accomplished through various synthetic routes. One common strategy involves the use of a piperidine derivative with a suitable leaving group at the 3-position, which can then undergo nucleophilic substitution by the 4-ethoxyphenoxide. Alternatively, a linker can be introduced at the 3-position which then facilitates the connection to the ethoxyphenoxy group. For instance, a hydroxymethyl group at the 3-position can be converted to a leaving group for subsequent etherification. The synthesis of 3-substituted piperidines is a well-explored area of organic chemistry, with numerous methods available to introduce functionality at this position. mdpi.com

Specific Synthetic Routes for this compound and Related Structures

The synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene, a complex molecule containing a piperidinylethoxy-phenoxy moiety, highlights a relevant synthetic approach. nih.gov In this case, the piperidine is linked via an ethoxy chain to the phenoxy group, demonstrating the use of a linker to connect the piperidine and phenoxy components. nih.gov

A study on 3-[(2-Ethoxyphenoxy)methyl]piperidine (B1352136) derivatives outlines the synthesis of analogues where the ethoxyphenoxy group is attached to the piperidine ring via a methylene (B1212753) linker at the 3-position. acs.org

Microwave-Assisted Synthetic Methodologies

Microwave-assisted synthesis has emerged as a valuable technique in organic chemistry, often leading to shorter reaction times, increased yields, and cleaner reactions compared to conventional heating methods. mdpi.comrsc.orgresearchgate.net This technology has been successfully applied to the synthesis of various piperidine-containing compounds. mdpi.commdpi.com For example, the synthesis of quinoline (B57606) thiosemicarbazones incorporating a piperidine moiety was achieved with excellent yields in just 3-5 minutes under microwave irradiation, whereas conventional methods resulted in lower yields. mdpi.com Similarly, the synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives was accomplished in 33–90 seconds with an 82% yield using microwave assistance, a significant improvement over the several hours required by conventional heating. rsc.org These examples underscore the potential for microwave-assisted synthesis to be a highly efficient method for preparing this compound and its analogues. mdpi.comrsc.org

Purification and Spectroscopic Characterization Techniques

Following synthesis, the purification of this compound is essential to remove unreacted starting materials, byproducts, and catalysts. Common purification techniques for piperidine derivatives include:

Extraction: Liquid-liquid extraction can be used to separate the product from impurities based on their differential solubilities in two immiscible liquid phases. For instance, a basic piperidine derivative can be extracted into an acidic aqueous solution and then liberated by basification. researchgate.net

Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture is a powerful method for purification. chemrevlett.com This technique relies on the principle that the desired compound will be less soluble in the solvent at lower temperatures than the impurities.

Chromatography: Column chromatography is a versatile technique for separating compounds based on their differential adsorption onto a stationary phase. Silica (B1680970) gel is a common stationary phase for the purification of moderately polar organic compounds. chemicalbook.com

Once purified, the structure and purity of this compound are confirmed using various spectroscopic techniques:

Chromatographic Separation Methods

Following the synthesis of this compound and its analogues, purification is a critical step to isolate the desired compound from unreacted starting materials, catalysts, and byproducts. Column chromatography is a widely employed technique for this purpose. google.comscielo.org.mxiucr.org

Silica gel is a common stationary phase for the purification of piperidine derivatives. google.comiucr.orggoogle.com The choice of the mobile phase, typically a mixture of solvents with varying polarities, is optimized to achieve effective separation. For example, mixtures of ethyl acetate (B1210297) and hexanes are frequently used. google.com The polarity of the eluent can be gradually increased to elute compounds with increasing polarity. For basic compounds like piperidines, the addition of a small amount of a base such as triethylamine (B128534) to the eluent can improve peak shape and prevent tailing on the silica gel column. google.com

In some cases, reversed-phase column chromatography may be utilized, particularly for more polar compounds. nih.gov This technique uses a nonpolar stationary phase and a polar mobile phase. Automated flash chromatography systems can also be employed for efficient and high-throughput purification. nih.gov

The purity of the final compound is often assessed by techniques such as Thin Layer Chromatography (TLC) and further confirmed by analytical methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). google.comnih.gov

Purification Technique Stationary Phase Typical Mobile Phase Application Notes
Column ChromatographySilica GelEthyl Acetate/HexaneCommonly used for piperidine derivatives. google.comscielo.org.mxiucr.org Addition of triethylamine can improve separation of basic compounds. google.com
Reversed-Phase ChromatographyC18 or other nonpolar phaseAcetonitrile/Water or Methanol/WaterSuitable for more polar analogues. nih.gov
Thin Layer Chromatography (TLC)Silica GelEthyl Acetate/HexaneUsed for reaction monitoring and preliminary purity assessment. google.com

Spectroscopic Confirmation of Chemical Structure (e.g., NMR, IR, Mass Spectrometry)

The definitive confirmation of the chemical structure of this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure.

¹H NMR: The proton NMR spectrum would provide information about the number of different types of protons and their connectivity. Protons on carbons adjacent to the ether oxygen and the piperidine nitrogen are expected to show characteristic downfield shifts. pressbooks.pub For the 4-ethoxyphenoxy group, one would expect to see signals corresponding to the aromatic protons, the ethoxy group's methylene and methyl protons. The piperidine ring protons would appear as a complex set of multiplets.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon atoms attached to the ether oxygen would be shifted downfield, typically in the range of 50-80 ppm for the piperidine carbon and further downfield for the aromatic carbon. pressbooks.pub

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. lmu.edu

The IR spectrum of an aryl alkyl ether like this compound would be characterized by strong C-O stretching vibrations. fiveable.meblogspot.com Aryl alkyl ethers typically show two distinct C-O stretching bands, an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. blogspot.combiomaterial.com.br

Other characteristic absorptions would include C-H stretching vibrations from the alkyl and aromatic groups in the 2800-3000 cm⁻¹ region and C-H bending vibrations. fiveable.me

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. nih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of piperidine derivatives, often showing a prominent protonated molecule [M+H]⁺. researchgate.netscielo.brscispace.com

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecule, which allows for the confirmation of its elemental composition. acs.org The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide valuable structural information. nih.govscielo.brscispace.com

Spectroscopic Technique Expected Key Features for this compound
¹H NMR Signals for aromatic protons, ethoxy group (triplet and quartet), and complex multiplets for piperidine ring protons. Protons adjacent to oxygen and nitrogen will be downfield. pressbooks.pub
¹³C NMR Resonances for aromatic carbons, ethoxy carbons, and piperidine carbons. Carbons bonded to oxygen will be significantly downfield. pressbooks.pub
IR Spectroscopy Strong C-O stretching bands (asymmetric and symmetric) for the aryl alkyl ether at approximately 1250 cm⁻¹ and 1040 cm⁻¹. blogspot.combiomaterial.com.br C-H stretching bands around 2800-3000 cm⁻¹. fiveable.me
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound. ESI-MS would likely show a prominent [M+H]⁺ ion. researchgate.netscielo.brscispace.com

Structure Activity Relationship Sar Studies of 3 4 Ethoxyphenoxy Piperidine Derivatives

Impact of Piperidine (B6355638) Ring Substitutions on Biological Activity

The piperidine ring is a key pharmacophore present in numerous pharmaceuticals and biologically active compounds. ijpcbs.comencyclopedia.pub Substitutions on this ring can significantly alter the pharmacological profile of 3-(4-ethoxyphenoxy)piperidine derivatives.

The position of substituents on the piperidine ring plays a critical role in determining the biological activity of its derivatives. For instance, studies on piperidine derivatives have shown that the location of a hydroxyl group can significantly impact their antioxidant capacity. Research on various piperamides revealed that a hydroxyl group at the 4th position of the piperidine ring resulted in higher antioxidant activity compared to a hydroxyl group at the 3rd position. researchgate.net This suggests that the spatial arrangement of functional groups, dictated by their position on the piperidine ring, is a key determinant of the molecule's interaction with its biological target.

In the context of antidepressant activity, the substitution pattern on the piperidine ring has been shown to be crucial. For example, in a series of 3-[5-(aryl- mdpi.comnih.govnih.govoxadiazole-2-yl]-piperidine derivatives, the position of the aryl-oxadiazole group at the 3-position of the piperidine ring was found to be important for their anticonvulsant and antidepressant activities. researchgate.net

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor influencing the biological activity of piperidine derivatives. ontosight.ai The cis/trans isomerism of substituents on the piperidine ring can lead to significant differences in potency and selectivity for biological targets.

For example, in a study of 3,4-disubstituted piperidine analogues, the stereochemistry of the substituents was found to be a determining factor for their selectivity towards different monoamine transporters. The (-)-cis isomers exhibited selectivity for the dopamine (B1211576) and norepinephrine (B1679862) transporters (DAT/NET), while the (-)-trans and (+)-cis isomers showed selectivity for the serotonin (B10506) transporter (SERT) or SERT/NET. nih.gov Specifically, the (+)-cis isomer, (+)-cis-5b, demonstrated high potency for NET with significantly lower potency at DAT and SERT. nih.gov This highlights how the spatial orientation of substituents on the piperidine ring can fine-tune the pharmacological profile of a compound.

The importance of stereochemistry is further emphasized in the development of opioid receptor antagonists. Studies on trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been extensive, with the specific stereoisomer playing a crucial role in determining whether the compound acts as an antagonist or an agonist. nih.gov The antidepressant drug paroxetine, a (-)-trans-3,4-disubstituted piperidine derivative, also illustrates the significance of stereochemistry, with its therapeutic activity being specific to the (3S, 4R) configuration. mdpi.com

Modification of the nitrogen atom of the piperidine ring (N-substitution) is a common strategy to modulate the biological activity of piperidine derivatives. The nature of the substituent on the nitrogen atom can influence potency, selectivity, and the mode of action (e.g., agonist versus antagonist activity).

In the context of opioid receptor antagonists based on the (+)-(3R, 4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold, the N-substituent is a key determinant of binding affinity and selectivity. nih.gov A study exploring various N-substituents found that a trans-cinnamyl group closely mimicked the high potency of flexible N-propylphenyl or N-propylcyclohexyl analogues. nih.gov The conformation of the N-substituent, particularly its extension from the piperidine nitrogen and the rotation of any appended ring system, was found to be critical for achieving high affinity. nih.gov

Furthermore, in a series of 4-oxypiperidine derivatives designed as histamine (B1213489) H3 receptor (H3R) antagonists, the N-substituent played a significant role. For instance, a compound with a benzyl (B1604629) moiety at the 1-position of the piperidine ring (ADS031) exhibited high affinity for the hH3R. nih.gov This demonstrates that the N-substituent can be tailored to achieve desired interactions with specific biological targets. The replacement of a piperidine ring with a piperazine (B1678402), another six-membered heterocycle containing nitrogen, can also dramatically alter activity, as seen in a comparison where the piperidine-containing compound had significantly higher affinity for the sigma-1 receptor. nih.gov

The following table summarizes the impact of N-substitution on the biological activity of various piperidine derivatives:

Core Scaffold N-Substituent Biological Target/Activity Effect of N-Substitution Reference
(+)-(3R, 4R)-dimethyl-4-(3-hydroxyphenyl)piperidinetrans-cinnamylOpioid Receptor AntagonistReproduced high potency of flexible N-propylphenyl analogues. nih.gov
(+)-(3R, 4R)-dimethyl-4-(3-hydroxyphenyl)piperidinecis-cinnamyl, cis-phenylcyclopropylmethylOpioid ReceptorShowed low affinity. nih.gov
4-oxypiperidineBenzylHistamine H3 Receptor AntagonistDisplayed high affinity (12.5 nM). nih.gov
Piperidine vs. Piperazine-Sigma-1 ReceptorPiperidine moiety was a critical structural element for dual H3/σ1 receptor activity. nih.gov

Role of the Ethoxyphenoxy Moiety in Ligand-Target Interactions

The ethoxyphenoxy group is another crucial component of the this compound scaffold, significantly contributing to ligand-target interactions.

Modifications to the ethoxy group can have a substantial impact on the biological activity of the parent compound. Replacing the ethoxy group with other functionalities can alter properties such as lipophilicity, polarity, and the ability to form hydrogen bonds, thereby affecting how the ligand binds to its target.

In a study of tetrahydroisoquinoline-based N-methyl-d-aspartate (NMDA) receptor modulators, the replacement of a methoxy (B1213986) group with an ethoxy group on the B-ring led to the emergence of subunit selectivity. nih.gov Further modifications, such as replacing the ethoxy group at another position with branched functionalities like an isopropoxy group, restored activity at the GluN2B subunit. nih.govscispace.com This indicates that even subtle changes to the alkoxy substituent can have a profound effect on the pharmacological profile.

The introduction of a fluoroethoxy moiety at the terminal phenyl ring of certain compounds led to a considerable reduction in affinity for the GluN2B receptor, highlighting the sensitivity of the binding pocket to the nature of the alkoxy group. researchgate.net

Substituents on the phenoxy ring can significantly influence the pharmacological profile of this compound derivatives by altering electronic properties, steric hindrance, and potential for additional interactions with the target protein.

In the development of inhibitors for human enterovirus 71 (EV71), it was found that the steric volume of the substituent at the 4-position of the phenoxy ring had a significant impact on anti-EV71 activity. mdpi.com This suggests a strict steric requirement within the binding pocket of the viral capsid protein.

The position of substituents on the phenoxy ring is also critical. For example, in a series of 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives screened for antidepressant activity, the ethoxy group was at the 2-position of the phenoxy ring. researchgate.net This substitution pattern, combined with the piperidine moiety, was found to be important for their biological activity. researchgate.net

The following table provides examples of how phenoxy ring substituents affect pharmacological activity:

Core Structure Phenoxy Ring Substituent Biological Target Effect of Substitution Reference
Heteroaromatic piperazine/piperidine4-alkoxy, 4-ester, 4-alkylHuman Enterovirus 71 (EV71) & Coxsackievirus A16 (CVA16)Suitable steric volume at the 4-position was significant for anti-CVA16 activity. mdpi.com
3-[(phenoxy)methyl]piperidine2-ethoxyAntidepressant activityThe 2-ethoxy substitution was a key feature of the screened compounds. researchgate.net
4-(4-chlorophenoxy)piperidine4-chloro-Used as a building block in the synthesis of compounds with potential biological activity. csic.es

Linker Length and Flexibility Variations

The nature of the linker connecting the core piperidine ring to other molecular fragments is a critical determinant of biological activity. Variations in linker length and flexibility can profoundly impact how a molecule interacts with its biological target.

For instance, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, alterations to the linker and the substituent on the piperidine nitrogen highlighted the importance of this region for activity. While substitutions like (2-piperidin-1-yl)ethoxy and 2-morpholinoethoxy were tolerated, the morpholine (B109124) analog was approximately ten times less active than the piperidine analog. nih.gov This suggests that the flexibility and nature of the heterocyclic ring in the linker are crucial. Furthermore, removing the isopropyl group from the piperidine ether resulted in a significantly less active compound, whereas a methylpiperidine ether analog was equipotent, indicating that even subtle changes in linker composition can have a substantial effect. nih.gov

In the context of developing inhibitors for the presynaptic choline (B1196258) transporter (CHT), it was observed that 3-(piperidin-4-yl)oxy substituents were favored over simple alkyl ether chains. nih.gov This finding underscores the specific spatial and electronic requirements of the linker for optimal interaction with the target.

The strategic importance of the linker is also evident in the design of Akt inhibitors. A conformational restriction strategy, which inherently involves optimizing linker rigidity, was employed to develop potent and selective inhibitors. nih.gov This approach led to the discovery of 3,4,6-trisubstituted piperidine derivatives with improved safety profiles. nih.gov

Similarly, in the development of Mcl-1 inhibitors from a DNA-encoded chemical library, the linker's position and nature were found to be vital. The original linker to the encoding DNA was at the exocyclic carboxamide in the B-fragment, and reintroducing this feature was well-tolerated. reactionbiology.com Conversely, altering the 1,4-substitution pattern of the phenoxy linker resulted in diminished activity, emphasizing the precise conformational constraints imposed by the linker. reactionbiology.com

The table below summarizes the impact of linker variations on the activity of this compound derivatives.

Linker/Substituent VariationObservationReference
(2-piperidin-1-yl)ethoxy vs. 2-morpholinoethoxyMorpholine analog ~10-fold less active. nih.gov
Removal of isopropyl from piperidine etherMuch less active compound. nih.gov
Methylpiperidine ether analogEquipotent with isopropyl analog. nih.gov
3-(piperidin-4-yl)oxy vs. alkyl ether chains3-(piperidin-4-yl)oxy favored for CHT inhibition. nih.gov
Conformational restriction of linkerLed to potent and selective Akt inhibitors. nih.gov
1,4-substitution of phenoxy linker in Mcl-1 inhibitorsVital for activity. reactionbiology.com

Comprehensive SAR Mapping for Target-Specific Optimization

A thorough understanding of the structure-activity relationship (SAR) is paramount for optimizing the potency and selectivity of drug candidates. This involves systematically modifying different parts of the lead compound and assessing the impact on its biological activity.

For inhibitors of the presynaptic choline transporter (CHT), SAR exploration around the 3-piperidine substituent and the amide functionality of 4-methoxy-3-(piperidin-4-yl) benzamides led to the identification of the potent and selective inhibitor ML352. nih.gov This iterative process of medicinal chemistry efforts demonstrates the power of comprehensive SAR mapping. nih.gov

In the quest for dopamine D3 receptor agonists, a detailed SAR survey was conducted on a scaffold involving a piperazine core. nih.gov Modifications were made to the aryl ether, aryl carboxamide, the piperazine core itself, and the central tether. nih.gov This systematic approach revealed that replacing a 4-methoxyphenyl (B3050149) ether with a 3-methoxyphenyl (B12655295) ether increased potency more than sevenfold, while other monosubstituted phenyl ether analogs were less potent. nih.gov

The development of inhibitors for 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis also benefited from a focused SAR campaign. nih.gov By exploring three molecular regions of a previously discovered inhibitor scaffold, researchers identified novel inhibitors with improved potency and pharmacokinetic properties. nih.gov

The table below presents a summary of SAR findings for different targets.

TargetMolecular Region ModifiedKey SAR FindingReference
Presynaptic Choline Transporter (CHT)3-piperidine substituent and amide functionalityIterative modifications led to the potent inhibitor ML352. nih.gov
Dopamine D3 ReceptorAryl ether3-methoxyphenyl ether was over 7-fold more potent than the 4-methoxy analog. nih.gov
MenA (M. tuberculosis)Three distinct molecular regionsIdentification of potent inhibitors with improved pharmacokinetic profiles. nih.gov
Akt KinasePhenyl group, hinge-linkage, piperidine moietyDiscovery of a 3,4,6-trisubstituted derivative with increased potency and reduced hERG blockage. nih.gov

Derivatization Strategies for SAR Exploration

Derivatization, the process of chemically modifying a compound to produce a new compound with different properties, is a cornerstone of SAR exploration. This strategy allows for the systematic investigation of how different functional groups at various positions on the parent molecule affect its biological activity.

One common derivatization strategy involves the modification of existing functional groups. For example, the cleavage of a methyl ether to yield a hydroxyl group can provide a handle for further modifications, such as Mitsunobu coupling to introduce a piperidine moiety. nih.gov This approach was utilized in the synthesis of MenA inhibitors. nih.gov Reductive amination is another powerful derivatization technique used to introduce diverse amine substituents. nih.gov

The use of derivatization tags can also be employed to enhance analytical properties, which is crucial for accurate screening and SAR assessment. For instance, N-(4-aminophenyl)piperidine has been investigated as a derivatization tag to improve the detection of organic acids in mass spectrometry. rowan.edu

In the context of flavor analysis, derivatization strategies are used to improve the volatility and chromatographic behavior of analytes, which can be adapted for SAR studies of certain compound classes. mdpi.com For example, silylation of carboxyl groups and the use of agents like O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) hydrochloride (PFBHA) for carbonyl compounds are established methods. mdpi.com

The following table outlines various derivatization strategies and their applications in SAR studies.

Derivatization StrategyApplicationExampleReference
Ether CleavageCreation of a reactive handle for further modification.Cleavage of methyl ether to a phenol (B47542) for subsequent coupling. nih.gov
Mitsunobu CouplingIntroduction of new substituents via an alcohol.Coupling of a phenol with N-Boc-4-hydroxymethylpiperidine. nih.gov
Reductive AminationIntroduction of diverse amine functionalities.Amination of an aldehyde to introduce a substituted piperidine. nih.gov
SilylationDerivatization of carboxyl groups.Enhancing volatility for gas chromatography. mdpi.com
PFBHA DerivatizationSelective reaction with carbonyl groups.Formation of oxime-like products for GC-MS analysis. mdpi.com

Combinatorial Library Synthesis and High-Throughput Screening for SAR

Combinatorial chemistry, coupled with high-throughput screening (HTS), has revolutionized the process of drug discovery and SAR mapping. imperial.ac.uknih.gov This approach allows for the rapid synthesis and evaluation of large numbers of compounds, significantly accelerating the identification of hits and the optimization of leads. imperial.ac.uknih.gov

The synthesis of combinatorial libraries can be performed using various methods, including solid-phase organic synthesis (SPOS) and parallel synthesis. imperial.ac.uk In SPOS, compounds are synthesized on a solid support, which facilitates purification. Parallel synthesis allows for the creation of spatially separate, single compounds whose identities are known by their location. imperial.ac.uk

A prime example of this approach is the screening of the Molecular Libraries Probe Production Centers Network (MLPCN) library, which led to the initial identification of 4-methoxy-3-(piperidin-4-yl) benzamides as CHT inhibitors. nih.gov Subsequent focused combinatorial efforts around this scaffold enabled detailed SAR exploration. nih.gov

DNA-encoded chemical libraries (DECLs) represent another powerful combinatorial technology. A screen of a DECL was instrumental in identifying macrocyclic Mcl-1 inhibitors. reactionbiology.com A follow-up combinatorial array of 442 new compounds was synthesized to explore the SAR, leading to the identification of multiple compounds with activity in the nanomolar range. reactionbiology.com This demonstrates the efficiency of combining DECL screening with focused library synthesis for rapid SAR elucidation. reactionbiology.com

The table below highlights key aspects of combinatorial chemistry and HTS in the context of SAR.

TechnologyApplicationKey AdvantageReference
High-Throughput Screening (HTS)Rapidly screening large compound libraries for biological activity.Accelerates the discovery of initial "hit" compounds. imperial.ac.uk
Solid-Phase Organic Synthesis (SPOS)Synthesizing libraries of compounds on a solid support.Simplifies purification and handling of intermediates. imperial.ac.uk
Parallel SynthesisCreating individual, spatially addressed compounds in an array format.Identity of each compound is known by its position, avoiding deconvolution. imperial.ac.uk
DNA-Encoded Chemical Libraries (DECL)Screening vast libraries where each compound is tagged with a unique DNA barcode.Allows for the screening of millions to billions of compounds simultaneously. reactionbiology.com
Combinatorial Array SynthesisGenerating a focused library around a hit scaffold.Enables detailed and rapid SAR mapping for lead optimization. reactionbiology.com

Pharmacological Investigations of this compound and Analogues: A Review of Preclinical Research

The majority of published research in this chemical space has centered on a structural isomer, 3-[(2-ethoxyphenoxy)methyl]piperidine , and its derivatives. Studies on this alternative compound have explored its potential as an antidepressant and anticonvulsant agent. nih.govresearchgate.net For instance, investigations into 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives have utilized in vivo models such as the reserpine (B192253) interaction test in mice and in vitro biogenic amine reuptake inhibition assays to assess antidepressant potential. nih.govresearchgate.netnih.gov Furthermore, their anticonvulsant activity has been evaluated through methods like pentylenetetrazole antagonism. nih.govresearchgate.net

However, this body of research does not directly address the pharmacological profile of This compound . The difference in the position of the ethoxy group on the phenoxy ring (position 4 vs. position 2) represents a significant structural change that would be expected to alter the compound's interaction with biological targets. Therefore, the findings related to the 2-ethoxy isomer cannot be extrapolated to the 4-ethoxy isomer requested.

Similarly, a comprehensive search for antimicrobial (antibacterial and antifungal) activity studies specifically for This compound did not yield any relevant results. While the broader class of piperidine derivatives has been investigated for such properties, no data was found for the specified compound. academicjournals.orgnih.govbiomedpharmajournal.org

Pharmacological Investigations of 3 4 Ethoxyphenoxy Piperidine and Analogues

Antimicrobial Activity Studies

Antiviral Investigations (e.g., Enterovirus, Coxsackievirus)

The global threat of viral infections, ranging from seasonal illnesses to pandemics, necessitates the continuous search for novel antiviral agents. Enteroviruses, a genus within the Picornaviridae family, are responsible for a wide array of human diseases, from mild respiratory and gastrointestinal issues to severe conditions like myocarditis, encephalitis, and poliomyelitis. iimmun.runih.gov The coxsackievirus B3 (CVB3), a type of enterovirus, is a significant cause of viral myocarditis, which can lead to heart failure. iimmun.ru Despite the considerable disease burden, there are currently no approved antiviral drugs specifically for treating enteroviral infections, with patient care being primarily supportive. iimmun.runih.gov

In the quest for effective antivirals, researchers have explored various chemical scaffolds, including piperidine (B6355638) derivatives. While direct studies on the antiviral activity of 3-(4-Ethoxyphenoxy)piperidine against enteroviruses or coxsackieviruses are not extensively documented in the reviewed literature, the broader class of piperidine-containing compounds has shown promise. For instance, N-benzylpiperidine derivatives have been investigated for their inhibitory effects on various viruses. encyclopedia.pub The antiviral potential of such compounds often stems from their ability to interact with viral proteins or host factors essential for viral replication. plos.orgnih.gov

Research into antivirals for enteroviruses has identified several potential targets, including the viral 3C protease (3Cpro), a non-structural protein crucial for the viral replication cycle. nih.gov Inhibitors targeting this enzyme are attractive as they are less likely to have off-target effects in human cells. nih.gov Another approach involves targeting host factors that the virus hijacks for its own replication. iimmun.ru

One study identified a volatile compound, ethyl 3-hydroxyhexanoate (B1247844) (EHX), as a potent inhibitor of CVB replication both in laboratory settings and in animal models. frontiersin.org EHX demonstrated an effective concentration (EC50) of 1.2 μM and a 50% cytotoxicity concentration (CC50) of 25.6 μM, resulting in a selectivity index (SI) of 20.8. frontiersin.org The mechanism of action for EHX was found to be at the stage of viral RNA replication. frontiersin.org

While the specific antiviral profile of this compound remains an area for further investigation, the established antiviral properties of other piperidine analogues suggest that this chemical class is a valuable starting point for the development of new therapeutics against enteroviruses and coxsackieviruses.

Anti-Alzheimer's Disease Research

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. encyclopedia.pub The complexity of AD pathogenesis has led researchers to explore multi-target therapeutic strategies. encyclopedia.pub The chemical scaffold of this compound and its analogues has been a focal point in the development of agents with potential to combat this debilitating disease through various mechanisms.

Cholinesterase (AChE, BChE) Inhibition Studies

The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in the neurotransmitter acetylcholine (B1216132) contributes to the cognitive symptoms of the disease. encyclopedia.pub A primary therapeutic strategy is to inhibit the enzymes responsible for acetylcholine degradation: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). encyclopedia.pubnih.gov

Piperidine derivatives have been extensively studied as cholinesterase inhibitors. encyclopedia.pubnih.gov The widely used Alzheimer's drug, Donepezil (B133215), is itself a piperidine derivative. encyclopedia.pubnih.gov Research has shown that the piperidine moiety can serve as a crucial linker component in inhibitors that bind to both the catalytic and peripheral anionic sites of AChE. encyclopedia.pub

Structure-activity relationship (SAR) studies on various piperidine-containing compounds have revealed key features for potent cholinesterase inhibition. For instance, in a series of hemicholinium-3 (B1673050) analogues, the presence of a piperidine ring system in place of the choline (B1196258) moiety led to active cholinesterase inhibitors. nih.gov Optimal activity in these derivatives was associated with a specific interatomic distance between cationic heads and the presence of a carbonyl group in the spacing moiety. nih.gov

In another series of compounds, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (a Donepezil analogue) was identified as a highly potent and selective AChE inhibitor. nih.gov This highlights the importance of the N-benzylpiperidine fragment, a common feature in many potent AChE inhibitors. researchgate.net Furthermore, indolylpiperidine analogues of Donepezil have demonstrated the ability to inhibit both AChE and BChE. encyclopedia.pub

While specific inhibitory data for this compound against AChE and BChE is not detailed in the provided results, the extensive research on analogous structures strongly supports the potential of this compound and its derivatives as cholinesterase inhibitors. The phenoxy group offers a site for modification to optimize interactions within the active sites of these enzymes.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of monoamine neurotransmitters. nih.gov Inhibition of MAO-B is a recognized therapeutic strategy for Parkinson's disease and is also being investigated for its potential in treating Alzheimer's disease, as MAO-B levels are elevated in the brains of AD patients. nih.govmdpi.com

Piperidine and its derivatives have emerged as a versatile scaffold for the development of MAO inhibitors. nih.govresearchgate.net The natural product Piperine (B192125), which contains a piperidine ring, is a known inhibitor of both MAO-A and MAO-B. nih.gov SAR studies on piperine derivatives have shown that modifications to the piperidine ring and the linker can significantly influence inhibitory activity and selectivity. For example, a 4-methyl-substituted piperidine ring was found to produce high MAO-B inhibition. nih.gov

The development of multi-target ligands that combine cholinesterase inhibition with MAO inhibition is a promising approach for Alzheimer's therapy. encyclopedia.pub N-alkylpiperidine carbamates with an N-benzyl moiety have shown superiority in cholinesterase inhibition, while a terminal alkyne group was found to be essential for efficient MAO-B inhibition. encyclopedia.pub

In the context of this compound, the phenoxy group could be a key pharmacophoric element. Studies on 3-phenylcoumarin (B1362560) derivatives have demonstrated potent and selective MAO-B inhibition, with the substitution pattern on the phenyl ring being critical for activity. frontiersin.orgnih.gov This suggests that the ethoxyphenoxy group of this compound could be oriented within the MAO-B active site to achieve significant inhibition. For instance, pyridazinobenzylpiperidine derivatives have been synthesized and evaluated as MAO inhibitors, with some compounds showing potent and selective inhibition of MAO-B. mdpi.com

The following table summarizes the MAO inhibitory activity of selected pyridazinobenzylpiperidine derivatives, illustrating the potential for piperidine-based compounds in this area.

CompoundMAO-A IC50 (μM)MAO-B IC50 (μM)Selectivity Index (SI) for MAO-B
S5 3.8570.20319.04
S16 >1000.979>102.14
S15 3.691>100<0.037
Data sourced from MDPI mdpi.com

Amyloid Beta and Tau Protein Aggregation Modulation

The aggregation of amyloid-beta (Aβ) peptides into plaques and the hyperphosphorylation and aggregation of tau protein into neurofibrillary tangles are pathological hallmarks of Alzheimer's disease. mdpi.commdpi.com Therefore, compounds that can inhibit the aggregation of both Aβ and tau are considered highly promising therapeutic candidates. researchgate.netresearchgate.net

The N-benzylpiperidine scaffold, found in the Alzheimer's drug Donepezil, has been used as a starting point for designing dual inhibitors of Aβ and tau aggregation. researchgate.net Researchers have combined this fragment with other pharmacophores known for their anti-aggregation properties. researchgate.net In one study, all tested compounds containing such fragments inhibited both Aβ and tau aggregation to varying degrees. researchgate.net

The mechanism of inhibition often involves hydrophobic and/or electrostatic interactions with the aggregation-prone regions of Aβ and tau monomers, thereby preventing their assembly into toxic oligomers and fibrils. researchgate.net In silico studies have been employed to design piperidine-substituted derivatives that can act as multi-targeted agents against both Aβ and tau. mdpi.com

While direct experimental data on the effect of this compound on Aβ and tau aggregation is not available in the search results, the potential for this compound and its analogues is evident. The phenoxy group can participate in key interactions within the binding sites of these proteins. For example, compounds with a phenoxy moiety have been investigated for their ability to reduce amyloid-beta aggregation.

Antineoplastic/Anticancer Potential

The search for novel anticancer agents is a continuous effort in medicinal chemistry, and heterocyclic compounds like piperidine have shown significant promise. nih.gov The piperidine scaffold is present in numerous bioactive compounds with a wide range of pharmacological activities, including anticancer effects. researchgate.net

Cytotoxicity Assays on Cancer Cell Lines (e.g., MCF-7 breast cancer cells)

Cytotoxicity assays on cancer cell lines are a fundamental step in the discovery of new anticancer drugs. The MCF-7 human breast cancer cell line is a commonly used model for such studies. frontiersin.orgnih.gov

Research on piperidine derivatives has demonstrated their potential to inhibit the proliferation of cancer cells. For example, a piperidine derivative of Tamoxifen, 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP), was found to inhibit the proliferation of both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) breast cancer cells by arresting the cell cycle in the G0/G1 phase. frontiersin.org

While direct cytotoxicity data for this compound on MCF-7 cells is not explicitly detailed, studies on structurally related compounds provide valuable insights. For instance, new benzo[d]imidazo[2,1-b]thiazole derivatives containing an aminoethoxy substitution on a phenyl ring have shown significant cytotoxic impact on the MCF-7 cell line. nih.gov The following table presents the percentage of inhibition of MCF-7 cell growth by some of these compounds at a concentration of 10 μM.

Compound% Inhibition of MCF-7 Cells
6i 81%
6j 77%
Tamoxifen (Positive Control) Not specified as more potent
Data sourced from PubMed Central nih.gov

These findings suggest that the phenoxy group, similar to that in this compound, can be a key feature in molecules designed for anticancer activity. The ethoxy side chain could also be modified to enhance cytotoxic effects. Further investigation into the cytotoxicity of this compound and its analogues against various cancer cell lines is warranted to fully explore its antineoplastic potential.

Pro-tumorigenic Receptor Inhibition Mechanisms

While specific studies on the pro-tumorigenic receptor inhibition mechanisms of this compound are not extensively detailed in publicly available literature, research on analogous heterocyclic structures provides insight into the potential mechanisms of this class of compounds. The piperidine ring is a common scaffold in the development of pharmaceuticals, including agents for cancer therapy. ambeed.com Derivatives of piperidine are explored for their ability to interact with various biological targets, which can lead to anti-tumor responses.

Research into related nitrogen-containing heterocyclic compounds indicates that their anticancer effects can stem from the inhibition of pathways crucial for tumor cell proliferation and survival. For instance, studies on podophyllotoxin (B1678966) derivatives, which include nitrogen-containing heterocycles, have shown potent cytotoxic activity against various human tumor cell lines. frontiersin.org The design and synthesis of novel compounds frequently target key proteins and receptors involved in cancer progression. While direct evidence for this compound is limited, the broader class of phenoxypiperidines is utilized in chemical libraries for screening against cancer-related targets.

Apoptosis Induction Studies

A primary mechanism through which piperidine-containing compounds and other heterocyclic derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research has shown that derivatives of (S)-3-hydroxypiperidine, a compound structurally related to 3-phenoxypiperidine (B126653), exhibit cytotoxicity against cancer cell lines, with the suggested mechanism involving the induction of apoptosis.

Studies on other novel heterocyclic compounds further illuminate this mechanism. For example, a series of pyrimidine (B1678525) derivatives incorporating aryl urea (B33335) moieties were found to induce apoptosis in colon cancer cells by modulating the expression of key regulatory proteins. nih.gov Specifically, these compounds led to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Similarly, certain 2,5-diketopiperazine derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. mdpi.com One of the most potent compounds from a study on podophyllotoxin derivatives was found to induce G2/M cell cycle arrest and apoptosis in human colon cancer cells (HCT-116). frontiersin.org

These findings suggest that a likely mechanism for the anticancer activity of this compound analogues is their ability to trigger the intrinsic or extrinsic apoptotic pathways within cancer cells.

The table below summarizes the apoptotic effects of representative analogue compounds from different studies.

Compound Class/DerivativeCancer Cell LineObserved EffectReference
Pyrimidine-Aryl Urea Derivative (4b)Colon Cancer (SW480)Upregulation of Bax, downregulation of Bcl-2, cell cycle arrest at G2/M nih.gov
2,5-Diketopiperazine Derivative (11)Lung Cancer (A549), Cervical Cancer (Hela)Apoptosis induction, cell cycle arrest at G2/M mdpi.com
Podophyllotoxin-Imidazolium Salt (a6)Colon Cancer (HCT-116)Apoptosis induction, cell cycle arrest at G2/M frontiersin.org

Other Investigated Biological Activities

Beyond anticancer research, the 3-phenoxypiperidine scaffold and its derivatives have been explored for a range of other potential therapeutic properties.

Anti-inflammatory Properties

The 3-phenoxypiperidine structure is of interest in the development of anti-inflammatory agents. ambeed.com Although specific studies on this compound are not prominent, a study analyzing the chemical components of Ilex rotunda Thunb, a plant used in traditional medicine for clearing heat and toxins, identified 3-phenoxypiperidine as one of its constituents. researchgate.net The extract of this plant is noted for having anti-inflammatory and antioxidative effects, which are being investigated to understand their mechanisms, such as the potential suppression of the NF-κB pathway. researchgate.net This association suggests that the core phenoxypiperidine structure may contribute to these anti-inflammatory effects.

Antioxidant Properties

Similar to the anti-inflammatory activity, the antioxidant potential of this chemical class has been noted. The same study on Ilex rotunda Thunb that identified 3-phenoxypiperidine also highlighted the plant's traditional use and investigated biological activities, including antioxidant effects. researchgate.net The presence of the phenoxypiperidine structure within a plant known for its antioxidant properties suggests this scaffold may be a contributor to such effects.

Analgesic and Neuroprotective Effects

Derivatives of 3-phenoxypiperidine have been specifically synthesized and evaluated for their effects on the central nervous system. A patent for novel 2,6-disubstituted purine (B94841) derivatives describes using 1-amino-3-phenoxypiperidine as a key intermediate in their synthesis. google.com The resulting compounds were found to be useful as analgesic agents for pain alleviation. google.com Furthermore, these compounds were investigated for treating central nervous system conditions like neurodegeneration, indicating a potential neuroprotective role. google.com

Modulation of p38 MAP Kinase Activity

The p38 mitogen-activated protein (MAP) kinases are crucial signaling proteins involved in cellular responses to stress, inflammation, and apoptosis. While direct research explicitly linking this compound or its close analogues to the modulation of p38 MAP kinase is not available in peer-reviewed literature, chemical suppliers categorize 3-phenoxypiperidine as a building block for libraries targeting a range of biological pathways, including the p38 MAP kinase pathway. ambeed.com This indicates that the scaffold is considered of interest for developing modulators of this target, though specific compound activity data is not published.

Molecular Interactions and Mechanistic Elucidation

Receptor Binding Studies

Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for a specific receptor. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.

The serotonin (B10506) transporter (SERT) is a primary target for many antidepressant medications. Research into piperidine (B6355638) derivatives has revealed their potential to bind to SERT with high affinity. For instance, a series of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives demonstrated Kᵢ values for SERT ranging from 2 to 400 nM, which is comparable to the well-known antidepressant fluoxetine. researchgate.netnih.gov One particular compound from this series showed high affinity for SERT, indicating its potential for further investigation as an antidepressant. researchgate.netnih.gov The binding of these compounds to SERT is a key aspect of their potential therapeutic effects. researchgate.netnih.gov

It has been noted that the substitution pattern on the piperidine ring and associated aromatic groups can significantly influence SERT binding affinity. For example, in a series of 4-benzylpiperidine (B145979) carboxamides, compounds with a biphenyl (B1667301) group showed stronger SERT inhibition compared to those with a diphenyl group. biomolther.org Furthermore, derivatives with a 2-naphthyl substitution generally exhibited enhanced inhibition of serotonin reuptake compared to those with a 1-naphthyl substitution. biomolther.org

Table 1: SERT Binding Affinity of Selected Piperidine Derivatives

Compound Class Key Structural Features Kᵢ (nM)
3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidines Varies 2 - 400
4-Benzylpiperidine carboxamides Biphenyl group High Affinity
4-Benzylpiperidine carboxamides Diphenyl group Weak Affinity
4-Benzylpiperidine carboxamides 2-Naphthyl substitution Enhanced Affinity

The histamine (B1213489) H3 receptor (H3R) is another important target in the central nervous system. Studies on piperidine-based compounds have shown significant affinity for H3Rs. nih.gov In one study, a series of piperidine derivatives displayed high affinity for human H3Rs, with Kᵢ values often below 100 nM. nih.gov The structure of the piperidine moiety itself appears to be a critical determinant for H3R activity. ugr.esnih.gov For example, comparing compounds where a piperidine ring was replaced by a piperazine (B1678402) showed that the piperidine core was crucial for dual H3/σ1 receptor activity. ugr.esnih.gov

Further research into multitargeting ligands has explored compounds with affinity for both H3Rs and other receptors. For instance, some phenoxyalkyl derivatives have been designed to target both H3Rs and cholinesterases. mdpi.com In a series of acetyl- and propionyl-phenoxy-pentyl(-hexyl) derivatives, several compounds showed high affinity for human H3Rs with Kᵢ values below 50 nM. mdpi.com

Table 2: Histamine H3 Receptor Binding Affinity of Selected Piperidine Derivatives

Compound Series Key Structural Features Kᵢ (nM)
Piperidine-based ligands Unsubstituted piperidine ring < 100
Phenoxyalkyl derivatives Pentylene chain Generally higher affinity than hexylene
Acetyl- and propionyl-phenoxyalkyl derivatives Various substitutions < 50 for several compounds

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are involved in a wide range of physiological functions. The M3 subtype (M3R) is of particular interest. While direct binding data for 3-(4-ethoxyphenoxy)piperidine to M3R is not explicitly detailed in the provided context, the structural class of piperidine derivatives is known to interact with mAChRs. The M3 receptor, a Gq/11-coupled receptor, has been structurally characterized, providing a basis for understanding ligand binding. nih.gov The binding site for antagonists is located deep within the transmembrane core of the receptor. nih.gov Studies have shown that antagonists can bind to both an orthosteric (primary) and an allosteric (secondary) site on the M3 receptor, which can influence their functional activity. rug.nl For example, the bronchodilator tiotropium (B1237716) binds to both sites, contributing to its insurmountable antagonism. rug.nl

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are modulated by various compounds, including some piperidine derivatives. Studies have investigated the interaction of piperidine derivatives with nAChRs from different sources, such as the Torpedo electric organ. nih.gov These studies have used radiolabeled probes to investigate binding to both the acetylcholine binding site and the ion channel pore. nih.gov For instance, some 2,6-disubstituted piperidines have been shown to be potent inhibitors of ion channel binding. nih.gov

Furthermore, research on antidepressants has revealed that they can inhibit nAChR function. For example, (-)-reboxetine, a norepinephrine (B1679862) selective reuptake inhibitor, inhibits muscle-type nAChRs in a non-competitive manner. nih.gov Cocaine has also been shown to be a potent blocker of native α3β4 nAChRs. nih.gov This inhibition often occurs through an open-channel block mechanism and can be voltage- and use-dependent. nih.gov

Table 3: Interaction of Piperidine-Related Compounds with Nicotinic Acetylcholine Receptors

Compound Receptor Type Effect IC₅₀
(-)-Reboxetine Human muscle adult (hα1β1εδ) Inhibition 1.92 ± 0.48 µM
Cocaine Native α3β4-nAChR Inhibition 1.5 µM

The dopamine (B1211576) D2 receptor is a key target for antipsychotic drugs. Piperidine and piperazine derivatives have been extensively studied for their D2 receptor affinity. nih.gov Modifications to the structure of these compounds, such as substitutions on the piperidine ring or the aromatic moieties, can significantly alter their binding affinity and selectivity for D2 receptors. mdpi.com For example, in a series of 3,4-dihydroquinolin-2(1H)-one derivatives, the nature of the central linker and modifications within the amine moiety influenced D2 receptor affinity. mdpi.com Some compounds have been identified with high affinity for the D4 receptor subtype with remarkable selectivity over other dopamine receptor subtypes. chemrxiv.org

Table 4: Dopamine Receptor Binding Affinity of Selected Piperidine Derivatives

Compound Series Receptor Subtype Key Finding Kᵢ (nM)
4,4-difluoropiperidine ethers D4 Exceptional binding affinity and selectivity 0.3
3,4-dihydroquinolin-2(1H)-one derivatives D2 Varied affinity based on structural modifications Varies

Enzyme Inhibition Kinetics

Enzyme inhibition is another crucial mechanism through which chemical compounds exert their biological effects. The potency of an inhibitor is often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The inhibition constant (Kᵢ) provides a more direct measure of the inhibitor's binding affinity.

Research has shown that piperidine derivatives can act as inhibitors of various enzymes, including cytochrome P450s and cholinesterases. For example, some heterocyclic drugs are potent inhibitors of cytochrome P450 3A4, a key enzyme in drug metabolism. nih.gov The inhibition can be reversible (competitive, noncompetitive, or mixed) or irreversible. nih.gov

In the context of Alzheimer's disease research, the inhibition of cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) is a major therapeutic strategy. Phenoxyethyl piperidine/morpholine (B109124) derivatives have been investigated as cholinesterase inhibitors. nih.gov Kinetic studies, often using Lineweaver-Burk plots, can determine the type of inhibition (e.g., mixed-type) and the inhibition constant (Kᵢ). nih.gov For instance, one potent phenoxyethyl piperidine derivative was found to have a Kᵢ value of 0.053 µM against eel acetylcholinesterase (eeAChE). nih.gov

Table 5: Enzyme Inhibition Data for Selected Piperidine Derivatives

Compound Class Enzyme Inhibition Type Kᵢ / IC₅₀
Heterocyclic Drugs Cytochrome P450 3A4 Reversible/Irreversible Submicromolar IC₅₀ values
Phenoxyethyl piperidine derivative (5c) eelAChE Mixed-type Kᵢ = 0.053 µM
Quinoline (B57606) thiosemicarbazones (6f) AChE Dual Inhibition IC₅₀ = 9.68 µM
Quinoline thiosemicarbazones (6f) BChE Dual Inhibition IC₅₀ = 11.59 µM

Cholinesterase Enzyme Kinetics

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the regulation of cholinergic neurotransmission. nih.gov The inhibition of these enzymes is a key strategy in the symptomatic treatment of Alzheimer's disease. nih.gov The piperidine moiety is a core structural feature of several potent cholinesterase inhibitors, such as Donepezil (B133215). idrblab.net

Kinetic studies are essential to characterize the potency and mechanism of enzyme inhibitors. These studies typically determine the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. The type of inhibition (e.g., competitive, non-competitive, or mixed) is often elucidated using Lineweaver-Burk plots. nih.govbindingdb.org

For instance, studies on various N-benzylpiperidine derivatives have shown potent anti-AChE activity. nih.gov One such derivative demonstrated an IC50 value of 0.56 nM and exhibited an affinity for AChE that was 18,000 times greater than for BChE. nih.gov Kinetic analysis of donepezil-like analogues has revealed mixed-type inhibition against Torpedo californica AChE, with Ki values in the nanomolar range. bindingdb.org Specifically, a donepezil analogue with a dimethoxy-indanone moiety showed a Ki of 11.12 ± 2.88 nM. bindingdb.org Similarly, phenoxyethyl piperidine derivatives have been identified as selective AChE inhibitors, with some compounds showing mixed-type inhibition. researchgate.net

While direct kinetic data for this compound is not extensively documented in publicly available literature, research on the closely related 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives indicates their potential as antidepressant agents through the inhibition of biogenic amine reuptake, a mechanism distinct from but related to neurotransmitter modulation. acs.orgescholarship.org The structural similarity suggests that this compound could also interact with cholinesterases, though further enzymatic assays are required for confirmation.

Table 1: Cholinesterase Inhibition by Selected Piperidine Derivatives

Compound Enzyme IC50 / Ki Type of Inhibition Reference
1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine AChE IC50 = 0.56 nM - nih.gov
Donepezil-like analogue 1 TcAChE Ki = 11.12 ± 2.88 nM Mixed-type bindingdb.org
Donepezil-like analogue 2 TcAChE Ki = 29.86 ± 1.12 nM Mixed-type bindingdb.org

Monoamine Oxidase Enzyme Kinetics

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that are crucial for the metabolism of monoamine neurotransmitters. diva-portal.org Inhibitors of these enzymes have therapeutic applications in the treatment of depression and neurodegenerative disorders like Parkinson's disease. The piperidine scaffold is found in a number of natural and synthetic MAO inhibitors. diva-portal.orgnih.gov

Kinetic studies of piperidine derivatives have revealed varied potencies and selectivities for the two MAO isoforms. For example, piperine (B192125), a natural alkaloid containing a piperidine ring, inhibits both MAO-A and MAO-B. diva-portal.org Kinetic analysis showed competitive inhibition for both isoforms, with Ki values of 19.0 ± 0.9 μM for MAO-A and 3.19 ± 0.5 μM for MAO-B. diva-portal.org Another study reported IC50 values of 49.3 μM (MAO-A) and 91.3 μM (MAO-B) for piperine. diva-portal.org

Synthetic pyridazinobenzylpiperidine derivatives have been developed as potent and selective MAO-B inhibitors. nih.govresearchgate.net Compound S5 from this series exhibited a potent MAO-B inhibition with an IC50 value of 0.203 μM and a high selectivity index of 19.04 for MAO-B over MAO-A. nih.govresearchgate.net Kinetic analysis revealed that S5 is a competitive, reversible inhibitor of MAO-B with a Ki value of 0.155 ± 0.050 μM. nih.govresearchgate.net

Table 2: Monoamine Oxidase Inhibition by Selected Piperidine Derivatives

Compound Enzyme IC50 / Ki Type of Inhibition Reference
Piperine MAO-A Ki = 19.0 ± 0.9 μM Competitive diva-portal.org
Piperine MAO-B Ki = 3.19 ± 0.5 μM Competitive diva-portal.org
Methylpiperate MAO-A Ki = 23.5 μM Competitive
Methylpiperate MAO-B Ki = 1.3 μM Competitive
Pyridazinobenzylpiperidine S5 MAO-A IC50 = 3.857 μM - nih.govresearchgate.net
Pyridazinobenzylpiperidine S5 MAO-B IC50 = 0.203 μM; Ki = 0.155 ± 0.050 μM Competitive nih.govresearchgate.net

Epoxide Hydrolase and Aminopeptidase (B13392206) Activities

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. Inhibition of sEH is therefore a promising therapeutic strategy for managing hypertension and inflammation. Several piperidine-containing compounds have been identified as potent sEH inhibitors.

For instance, a series of non-urea, amide-based piperidine derivatives were developed, with some compounds exhibiting sub-nanomolar IC50 values against human sEH. A chromen-2-amide derivative featuring a benzyl (B1604629) piperidine moiety was identified as a novel sEH inhibitor with an IC50 of 1.75 μM.

In Vitro Cellular Assays for Biological Response

To understand the functional consequences of molecular interactions, in vitro cellular assays are employed. These assays measure the biological response of cells to a compound, providing insights into its potential therapeutic effects or cytotoxicity.

Cell Proliferation Assays (e.g., MCF-7 cell lines)

Cell proliferation assays are used to determine the ability of a compound to inhibit the growth of cancer cells. The MCF-7 human breast cancer cell line is a common model for such studies. Numerous piperidine derivatives have demonstrated cytotoxic activity against MCF-7 cells.

For example, a piperidine derivative of dichloroacetate, compound f1, showed an IC50 value of 7.79 µM against the HT-29 cell line, and other derivatives in the series also exhibited cytotoxicity against MCF-7 cells. Another study on N-heterocyclo-coumarin derivatives found that a compound with a piperidine moiety (derivative 1a) had significant efficacy against MCF-7 cells with an IC50 of 8.0 µM. Furthermore, piperine itself has been shown to have a concentration-dependent cytotoxic effect on the MCF-7 cell line, with an IC50 of 15 µM after 48 hours of treatment.

Table 3: Cytotoxic Activity of Selected Piperidine Derivatives on MCF-7 Cells

Compound IC50 (µM) Reference
Piperidinyl-diethylstilbestrol (DES) ED50 = 7.9 ± 0.38
N-heterocyclo-coumarin derivative 1a 8.0
Piperine 15 (48h)
Dichloroacetate piperidine derivative f7 10.64 (vs. HT-29)
Thieno[2,3-d]pyrimidine derivative 2 0.013 idrblab.net

Synaptosomal Fraction Studies on Neurotransmitter Systems

Synaptosomes are isolated nerve terminals that retain the machinery for neurotransmitter uptake, storage, and release, making them an excellent ex vivo model for studying the effects of compounds on synaptic function. Studies on piperidine derivatives have demonstrated their ability to inhibit the re-uptake of monoamine neurotransmitters.

A study directly relevant to the core compound of this article investigated 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. acs.orgescholarship.org These compounds were evaluated for their ability to inhibit the reuptake of biogenic amines in pig brain synaptosomal fractions. acs.orgescholarship.org The results indicated that these derivatives possess biological activity comparable to the antidepressant drug viloxazine (B1201356), suggesting they act as neurotransmitter reuptake inhibitors. acs.orgescholarship.org Other research has shown that piperidine itself is actively transported into synaptosomal fractions, and various substituted piperidines are potent inhibitors of the dopamine transporter. For example, cis-3-carbomethoxy-4-(4'-chlorophenyl)piperidine was identified as a potent inhibitor of the human dopamine transporter.

Interleukin-1 Beta (IL-1β) Secretion Inhibition in Human Monocyte-Derived Macrophages

Interleukin-1 beta (IL-1β) is a potent pro-inflammatory cytokine involved in a wide range of inflammatory diseases. Its secretion is tightly regulated, often through the activation of the NLRP3 inflammasome in immune cells like macrophages. The modulation of macrophage polarization and the inhibition of IL-1β secretion are key therapeutic strategies.

Piperidine-containing compounds have been identified as inhibitors of IL-1β secretion. For example, the small molecule MCC950, which contains a piperidine-like feature in its broader structure, potently and selectively inhibits NLRP3-mediated IL-1β secretion with an IC50 of approximately 8.1 nM in human monocyte-derived macrophages (HMDMs).

Significantly, a study on 3,4-disubstituted piperidine derivatives identified them as modulators of macrophage M2 polarization. Macrophage polarization towards the anti-inflammatory M2 phenotype is considered beneficial in autoimmune diseases like multiple sclerosis. This research highlights the potential of the piperidine scaffold to influence immune responses by altering macrophage function, which can, in turn, affect the secretion of cytokines like IL-1β. While direct data on this compound is pending, these findings strongly suggest a potential role for this class of compounds in modulating inflammatory pathways.

Computational and Theoretical Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is instrumental in predicting the binding mode and affinity of a ligand to a target protein, providing critical information for drug design and understanding mechanisms of action. nih.govnih.gov The process involves sampling different conformations of the ligand within the binding site of the protein and scoring them based on a force field to estimate the strength of the interaction. nih.gov

Molecular docking simulations are crucial for predicting and analyzing the interactions between a ligand, such as a piperidine (B6355638) derivative, and its protein target. nih.gov These interactions are fundamental to the ligand's biological activity. The analysis typically identifies several types of non-covalent interactions:

Hydrogen Bonds: These are critical for the specificity of ligand binding. In studies of similar piperidine-based compounds, the piperidine nitrogen atom is frequently predicted to act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor with acidic residues like aspartate or glutamate (B1630785) in the active site. nih.gov

Hydrophobic Interactions: The aromatic rings, such as the ethoxyphenoxy group in 3-(4-Ethoxyphenoxy)piperidine, often engage in hydrophobic interactions with nonpolar amino acid residues (e.g., valine, leucine, isoleucine, phenylalanine) in the binding pocket. nih.govresearchgate.net These interactions are a major driving force for ligand binding.

Cation-π Interactions: If the piperidine nitrogen is protonated, it can form a favorable interaction with the electron-rich face of an aromatic amino acid side chain like tyrosine or tryptophan. nih.gov

Halogen Bonds: In derivatives containing halogens, these specific interactions can contribute significantly to binding affinity. nih.gov

In a typical docking analysis of a phenoxymethylpiperidine derivative, the ether oxygen and the aromatic ring system would be key areas of focus for identifying potential interactions within a protein's active site. nih.gov

The binding mode describes the specific orientation and conformation of the ligand within the protein's active site. Docking algorithms generate multiple possible binding poses, which are then ranked by a scoring function. nih.gov This score provides a theoretical estimation of the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. nih.gov

For structurally related piperidine derivatives, docking studies have been used to rationalize structure-activity relationships (SAR). For example, a study on Hsp90 inhibitors showed that the 4-methylpiperidine (B120128) moiety provided an optimal distance between a phenyl ring and a basic center, which was crucial for activity. nih.gov Similarly, for this compound, docking could assess how the ethoxy group's position and the piperidine ring's conformation affect binding to a specific target. The stability of the predicted binding mode is often further evaluated using more computationally intensive methods like molecular dynamics (MD) simulations. nih.govvu.lt

When the biological target of a compound is unknown, reverse docking can be used. This involves docking the ligand against a library of known protein structures to identify potential binding sites and, by extension, potential protein targets. Once a potential active site is identified, its characteristics are analyzed. This includes its volume, shape, and the physicochemical properties of its constituent amino acids (e.g., hydrophobicity, charge distribution).

For piperidine derivatives, the active sites of their targets are often characterized by a hydrophobic pocket that accommodates the aromatic portion of the ligand and a specific hydrogen-bonding residue that interacts with the piperidine nitrogen. nih.govnih.gov For instance, in studies on sigma-1 (S1R) receptor ligands, the active site is known to contain key aromatic residues (Tyr103, Phe107, Trp164) and an acidic residue (Asp126) that interact with piperidine-based ligands. nih.gov Characterizing the active site is essential for understanding the basis of binding and for designing new analogues with improved affinity and selectivity.

In Silico Screening for Target Identification and Activity Prediction

In silico screening encompasses a variety of computational methods used to search large databases of chemical compounds or biological targets to identify those with desired properties. nih.gov These approaches are faster and more cost-effective than traditional high-throughput screening.

The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts the biological activity spectrum of a compound based on its structural formula. clinmedkaz.orgclinmedkaz.org The prediction is based on a large training set of known biologically active compounds and their activities. The output is a list of potential biological activities, each with a probability value (Pa for "probably active" and Pi for "probably inactive"). chemjournal.kz

A PASS analysis for a novel piperidine derivative might predict a wide range of potential pharmacological effects, such as anti-inflammatory, analgesic, or neurotropic activities. clinmedkaz.orgresearchgate.net For a compound like this compound, a PASS prediction could suggest activities based on its structural similarity to known drugs. For example, given that related structures have shown activity as histamine (B1213489) H3 antagonists or monoamine reuptake inhibitors, PASS might predict similar activities. nih.govgoogle.com The table below shows a hypothetical, illustrative PASS prediction.

Predicted ActivityPa (Probably Active)Pi (Probably Inactive)
Antidepressant> 0.7< 0.05
Anxiolytic> 0.6< 0.1
Monoamine oxidase B inhibitor> 0.5< 0.1
Histamine H3 receptor antagonist> 0.5< 0.2
Cognition enhancer> 0.4< 0.15
Note: This table is for illustrative purposes only and does not represent actual PASS prediction data for this compound.

SwissTargetPrediction is another widely used web-based tool that predicts the most probable protein targets of a small molecule. nih.gov The prediction is based on the principle of similarity: a query molecule is compared to a database of known active ligands using a combination of 2D and 3D similarity measures. nih.gov The targets of the most similar known ligands are then proposed as potential targets for the query molecule. clinmedkaz.org

For this compound, a SwissTargetPrediction analysis would likely identify targets associated with other phenoxyalkylpiperidine compounds. These could include G protein-coupled receptors (GPCRs), ion channels, and enzymes. clinmedkaz.orgclinmedkaz.org Studies on other piperidine derivatives have used this tool to identify likely protein targets, which can then be validated experimentally. researchgate.netnih.gov The output typically includes a ranked list of targets and the classes they belong to.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to ascertain the relationship between the chemical structure of a compound and its biological activity. For piperidine derivatives, including this compound, QSAR studies are instrumental in predicting their therapeutic potential, particularly as inhibitors of monoamine transporters like the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET). tandfonline.comtandfonline.com

In a typical QSAR study of piperidine derivatives, a series of analogues is synthesized and their biological activities are determined experimentally. These activities, often expressed as IC50 values, are then correlated with various molecular descriptors calculated from the compounds' structures. These descriptors can be categorized into several types:

Electronic Descriptors: These pertain to the electronic properties of the molecule, such as partial charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of the compound, with LogP being a common example.

Topological Descriptors: These are numerical values that describe the connectivity of atoms within the molecule.

The goal of a QSAR study is to develop a mathematical model that can predict the biological activity of new, unsynthesized compounds based on their calculated descriptors. This allows for the virtual screening of large compound libraries and the rational design of more potent and selective molecules. tandfonline.comacs.org

For phenoxy-piperidine derivatives, QSAR models have highlighted the importance of specific structural features for activity at monoamine transporters. For instance, the nature and position of substituents on both the phenoxy and piperidine rings can significantly influence binding affinity and selectivity. acs.orgacs.org

Below is an illustrative data table showcasing the types of descriptors that would be used in a QSAR analysis of this compound and its analogues.

Compound AnalogueIC50 (nM) for SERTLogPMolecular WeightDipole Moment (Debye)
3-(4-Methoxyphenoxy)piperidine15.22.1207.272.5
This compound 10.5 2.6 221.30 2.7
3-(4-Propoxyphenoxy)piperidine12.83.1235.332.9
3-(4-Chlorophenoxy)piperidine25.12.8227.703.1

Note: The data in this table is illustrative and intended to represent the type of data used in QSAR studies. It is not based on actual experimental values for these specific compounds.

Advanced Theoretical Calculations (e.g., Density Functional Theory for electronic properties affecting activity)

Advanced theoretical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules like this compound, which in turn influences their biological activity. nih.gov DFT is a quantum mechanical method used to investigate the electronic structure (electron density) of many-body systems, such as atoms and molecules. nih.gov

For piperidine derivatives, DFT calculations are employed to:

Determine Optimized Geometries: DFT can predict the most stable three-dimensional conformation of the molecule, which is crucial for understanding how it fits into the binding site of a biological target. acs.org

Calculate Electronic Properties: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with a receptor.

Predict Spectroscopic Properties: DFT can be used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can aid in the characterization of the compound.

An illustrative table of DFT-calculated electronic properties for this compound is provided below.

PropertyCalculated ValueSignificance
Energy of HOMO-5.8 eVRelates to the ability to donate electrons
Energy of LUMO-0.2 eVRelates to the ability to accept electrons
HOMO-LUMO Gap5.6 eVIndicator of chemical reactivity
Dipole Moment2.7 DebyeInfluences solubility and binding interactions

Note: The data in this table is illustrative and intended to represent the type of data generated from DFT calculations. It is not based on specific published results for this compound.

By combining QSAR modeling with advanced theoretical calculations like DFT, researchers can build a comprehensive understanding of the structure-activity relationships of this compound and its analogues. This synergy accelerates the drug discovery process by enabling the rational design of novel compounds with improved therapeutic profiles.

Advanced Derivatization and Scaffold Modification of 3 4 Ethoxyphenoxy Piperidine

The 3-(4-ethoxyphenoxy)piperidine scaffold serves as a versatile platform in medicinal chemistry for the development of novel therapeutic agents. Advanced derivatization and modifications of this core structure are key strategies for enhancing biological activity, improving target selectivity, and optimizing pharmacokinetic profiles.

Future Research Directions

Exploration of Undiscovered Pharmacological Targets

The 3-(4-Ethoxyphenoxy)piperidine core structure shares features with ligands known to interact with a variety of biological targets. For instance, structurally related 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives have been synthesized and evaluated for their potential as antidepressant agents, demonstrating activity comparable to the drug viloxazine (B1201356) through the inhibition of biogenic amine reuptake. nih.gov Similarly, other piperidine (B6355638) derivatives have shown high affinity for the serotonin (B10506) transporter (SERT), a key target in the treatment of depression and anxiety disorders. researchgate.net

Future research should aim to systematically screen this compound and its close analogs against a broad panel of receptors, enzymes, and ion channels to uncover novel pharmacological activities. Given the structural similarities to known psychoactive agents, particular attention should be paid to targets within the central nervous system. For example, sigma receptors (σ1 and σ2) are known to bind various piperidine-containing molecules and represent a promising avenue for investigation. nih.gov Dual-acting histamine (B1213489) H3 and sigma-1 receptor antagonists with a piperidine core have shown potential in preclinical pain models. nih.gov Furthermore, considering the prevalence of the piperidine motif in ligands for opioid receptors, exploring the affinity of this compound for these targets could yield peripherally selective antagonists for gastrointestinal disorders. nih.gov An extensive screening campaign, as outlined in the table below, could reveal unexpected "off-target" activities that may be harnessed for new therapeutic applications. researchgate.net

Table 1: Potential Pharmacological Targets for Screening

Target Class Specific Examples Rationale/Related Compounds
Monoamine Transporters SERT, NET, DAT Antidepressant activity of similar structures. nih.govresearchgate.net
Sigma Receptors σ1, σ2 Known affinity of various piperidine derivatives. nih.gov
Opioid Receptors μ, δ, κ Potential for peripherally selective antagonists. nih.gov
G-Protein Coupled Receptors (GPCRs) Dopamine (B1211576) Receptors, Adrenergic Receptors Common targets for CNS-active piperidine compounds. researchgate.net
Ion Channels Sodium, Calcium, Potassium Channels Piperidine derivatives are known to target various ion channels. researchgate.net

| Enzymes | Cholinesterases (AChE, BChE), BACE1 | Relevance to neurodegenerative diseases and MTDL design. nih.govnih.gov |

Development of Multi-Target Directed Ligands

The multifactorial nature of complex diseases, such as Alzheimer's disease (AD) and other neurodegenerative disorders, has spurred the development of multi-target-directed ligands (MTDLs). rsc.org An MTDL is a single chemical entity designed to interact with multiple biological targets simultaneously, offering a potentially more effective therapeutic approach than single-target agents. nih.govub.edu The this compound scaffold is an excellent starting point for designing such MTDLs.

For example, in the context of Alzheimer's disease, a successful MTDL might concurrently inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and beta-secretase 1 (BACE1), while also preventing the aggregation of amyloid-beta (Aβ) peptides. nih.govnih.gov Research has shown that piperidine and piperazine (B1678402) moieties can serve as key structural elements in MTDLs for AD. nih.gov By strategically modifying the this compound structure—for example, by introducing pharmacophores known to interact with these targets—novel MTDLs could be developed. The combination of different pharmacophores into a single hybrid molecule is a recognized strategy in MTDL design. nih.gov

Future work could involve synthesizing derivatives where the piperidine nitrogen is functionalized with groups known to interact with the catalytic or peripheral anionic site of cholinesterases, while the phenoxy portion is modified to enhance interactions with BACE1 or modulate Aβ aggregation. nih.gov The development of such compounds could lead to a new generation of disease-modifying therapies for complex illnesses. chemrxiv.org

Application of Advanced Computational Methods in Lead Optimization

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.gov Advanced computational methods are indispensable tools in this process, enabling the rational design of improved analogs. mdpi.com For the this compound series, a variety of in silico techniques can be applied to guide synthetic efforts.

Molecular docking simulations can be used to predict and analyze the binding modes of derivatives within the active sites of identified targets. This allows for a structure-based design approach to improve binding affinity. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can correlate physicochemical properties of a series of analogs with their biological activity, leading to predictive models that can forecast the potency of yet-unsynthesized compounds.

Furthermore, computational tools can predict crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Models like the CNS MPO (Central Nervous System Multiparameter Optimization) score can be used to assess the likelihood of a compound crossing the blood-brain barrier, a critical attribute for drugs targeting the CNS. mdpi.com By computationally screening virtual libraries of this compound derivatives for both target affinity and drug-like properties, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. mdpi.com

Table 2: Computational Tools in Lead Optimization

Method Application for this compound Derivatives Desired Outcome
Molecular Docking Predict binding poses and energies at target sites (e.g., SERT, AChE). nih.gov Improve binding affinity and selectivity.
QSAR Correlate structural features with biological activity. Predict potency of new analogs.
Molecular Dynamics (MD) Simulations Simulate ligand-protein interactions over time to assess binding stability. nih.gov Understand dynamic interactions and refine binding hypotheses.

| ADME/Tox Prediction | Calculate properties like lipophilicity (logP), solubility, and CNS penetration (MPO score). mdpi.com | Optimize pharmacokinetic profile and minimize potential toxicity. |

Innovative Synthetic Pathways for Diverse Library Generation

The synthesis of a diverse chemical library is fundamental to exploring the structure-activity relationships (SAR) of a new scaffold. For this compound, developing innovative and efficient synthetic routes is crucial for generating a wide array of analogs for biological screening.

Modern synthetic methodologies can be employed to achieve this. For instance, palladium- or rhodium-catalyzed hydrogenation of corresponding substituted pyridine (B92270) precursors can provide stereoselective access to various piperidine cores. mdpi.com The ether linkage can be constructed via classic Williamson ether synthesis or more advanced methods like the Mitsunobu reaction, which allows for coupling under mild conditions. mdpi.com

To generate diversity, combinatorial approaches can be utilized. This could involve varying the substitution pattern on both the phenoxy and piperidine rings. Techniques such as parallel synthesis would allow for the rapid creation of a matrix of compounds where different phenols are combined with variously substituted piperidine building blocks. Furthermore, derivatization of the piperidine nitrogen provides a straightforward handle for introducing a wide range of functional groups, significantly expanding the chemical space around the core scaffold. nih.gov Ring-expansion strategies or the use of cascade reactions could also lead to novel, related heterocyclic systems with unique pharmacological profiles. mdpi.comresearchgate.net These advanced synthetic efforts will be key to unlocking the full therapeutic potential of this versatile chemical class.

Q & A

Q. What are the key synthetic routes for 3-(4-Ethoxyphenoxy)piperidine in academic research?

The synthesis typically involves nucleophilic substitution reactions at the phenoxy or piperidine moieties. For example, coupling 4-ethoxyphenol with a piperidine derivative under basic conditions (e.g., NaOH in dichloromethane) can yield the target compound. Purification via column chromatography or recrystallization is critical to remove unreacted intermediates . Reaction parameters such as solvent polarity and temperature (e.g., 0–25°C) significantly influence yield .

Q. What safety protocols are essential when handling this compound?

Key precautions include:

  • Using fume hoods to avoid inhalation exposure (Category 4 acute toxicity) .
  • Wearing nitrile gloves and goggles to prevent skin/eye contact. Contaminated clothing should be removed immediately and washed .
  • Storing the compound in airtight containers at 2–8°C to prevent degradation .

Q. How does the ethoxyphenoxy substitution influence the compound’s chemical reactivity?

The ethoxy group enhances electron-donating effects, stabilizing intermediates in substitution or oxidation reactions. For instance, the phenoxy moiety can undergo electrophilic aromatic substitution, while the piperidine nitrogen participates in acid-base reactions or coordination chemistry . Solubility in polar solvents (e.g., DMSO) is improved due to the ether linkage .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound for high yield and purity?

  • Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
  • Purification : Employ gradient elution in HPLC with C18 columns (acetonitrile/water) to separate byproducts .
  • Scale-up : Maintain stoichiometric ratios and control exothermic reactions using jacketed reactors with temperature feedback .

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

  • Dose-response studies : Conduct in vitro assays (e.g., radioligand binding) across multiple concentrations to identify non-linear effects .
  • Off-target profiling : Use high-throughput screening against kinase or GPCR panels to assess selectivity .
  • Structural analogs : Compare results with derivatives (e.g., 3-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine) to isolate structure-activity relationships .

Q. What experimental designs are effective for studying the compound’s interaction with enzymes like human renin?

  • Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (Kd) and thermodynamics .
  • Mutagenesis studies : Modify renin’s active site residues (e.g., Asp38) to validate binding specificity .
  • Molecular docking : Apply Schrödinger’s Glide or AutoDock Vina to predict binding poses and guide rational drug design .

Q. How does the compound’s stability under varying pH conditions impact its pharmacological evaluation?

  • Degradation kinetics : Perform accelerated stability testing (25–40°C, pH 1–10) with LC-MS monitoring to identify hydrolysis products (e.g., cleavage of the ethoxy group) .
  • Buffer selection : Use phosphate-buffered saline (PBS, pH 7.4) for in vitro assays to mimic physiological conditions and minimize degradation .

Methodological Resources

  • Structural characterization : X-ray crystallography or 2D NMR (COSY, HSQC) to confirm regiochemistry .
  • Toxicity screening : Zebrafish embryo models or HEK293 cell viability assays for preliminary safety profiling .
  • Data validation : Replicate experiments across independent labs and use statistical tools (e.g., Grubbs’ test) to identify outliers .

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Feasible Synthetic Routes

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3-(4-Ethoxyphenoxy)piperidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.